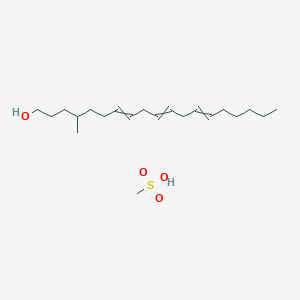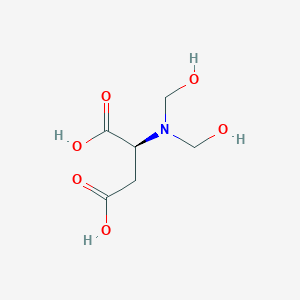![molecular formula C8H13ClO2 B14587295 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-76-1](/img/structure/B14587295.png)
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of 1-pentanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The chloromethyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-Pentanone, 1-[3-(bromomethyl)oxiranyl]-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Pentanone, 1-[3-(hydroxymethyl)oxiranyl]-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the ketone, epoxide, and chloromethyl groups makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
61170-76-1 |
|---|---|
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
1-[3-(chloromethyl)oxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C8H13ClO2/c1-2-3-4-6(10)8-7(5-9)11-8/h7-8H,2-5H2,1H3 |
InChIキー |
VQMBOCSPMGDXHN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1C(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
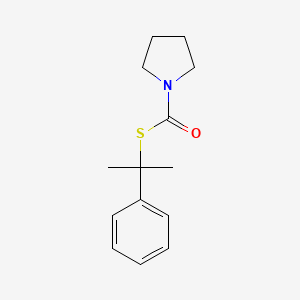
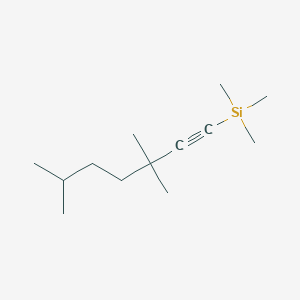
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

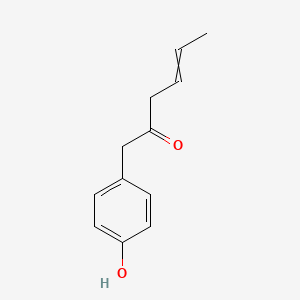

![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)

![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
